molecular formula C15H12N4O4 B11630861 2-[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide CAS No. 347327-13-3

2-[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide

Cat. No.: B11630861
CAS No.: 347327-13-3
M. Wt: 312.28 g/mol
InChI Key: RYYHTLYYULYBHQ-UHFFFAOYSA-N
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Description

2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes an indole ring and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of an indole derivative with a diazinane derivative under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions. The use of high-throughput screening and process optimization techniques can help in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
  • N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
  • 1-[2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indol-3-yl]ethyl]-1,3-dimethylthiourea

Uniqueness

What sets 2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE apart is its unique combination of an indole ring and a diazinane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

347327-13-3

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C15H12N4O4/c16-12(20)7-19-6-8(9-3-1-2-4-11(9)19)5-10-13(21)17-15(23)18-14(10)22/h1-6H,7H2,(H2,16,20)(H2,17,18,21,22,23)

InChI Key

RYYHTLYYULYBHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=C3C(=O)NC(=O)NC3=O

solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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